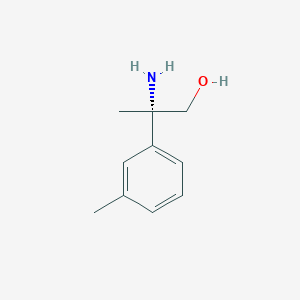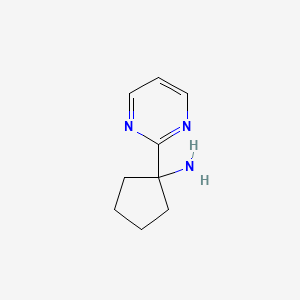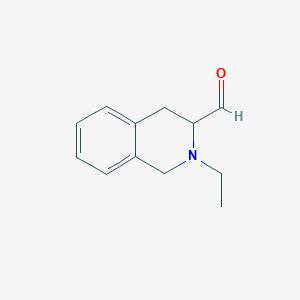![molecular formula C6H8F3N B12946419 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclohexane core, which can be achieved through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions, often involving a copper catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification and Quality Control: Implementing rigorous purification and quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural properties.
Materials Science: Application in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Use in studying biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Chemistry: Application in the synthesis of complex molecules and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The azabicyclohexane structure provides a rigid framework that can influence the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethyl group: A functional group with the formula -CF3, found in various compounds.
Uniqueness
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane is unique due to its combination of a trifluoromethyl group and an azabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H8F3N |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2/t3-,4-,5-/m1/s1 |
Clave InChI |
KVCSRQUURKKCKG-UOWFLXDJSA-N |
SMILES isomérico |
C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F |
SMILES canónico |
C1CNC2C1C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)




![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)

![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)



